molecular formula C9H10BrNO3 B1460576 Ethyl 6-bromo-5-methoxypyridine-3-carboxylate CAS No. 1807164-26-6

Ethyl 6-bromo-5-methoxypyridine-3-carboxylate

Cat. No.: B1460576
CAS No.: 1807164-26-6
M. Wt: 260.08 g/mol
InChI Key: CMHHRILROUHRES-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxypyridine-3-carboxylate is a chemical compound with the molecular formula C9H10BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-methoxypyridine-3-carboxylate typically involves the bromination of 5-methoxypyridine-3-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve optimal production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxypyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 6-azido-5-methoxypyridine-3-carboxylate or 6-thiocyanato-5-methoxypyridine-3-carboxylate.

    Oxidation: Formation of 6-bromo-5-methoxypyridine-3-carboxaldehyde or 6-bromo-5-methoxypyridine-3-carboxylic acid.

    Reduction: Formation of 6-bromo-5-methoxypyridine-3-methanol.

Scientific Research Applications

Ethyl 6-bromo-5-methoxypyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 6-bromo-5-methoxypyridine-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Similar in structure but contains an indole ring instead of a pyridine ring.

    Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: Contains a pyrazolo[1,5-a]pyridine ring instead of a pyridine ring.

    Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate: Contains an additional bromomethyl group and an indole ring.

These compounds share similar functional groups but differ in their core structures, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl 6-bromo-5-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-7(13-2)8(10)11-5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHHRILROUHRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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